molecular formula C14H13BrN4O B2765623 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide CAS No. 1796965-53-1

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide

Cat. No.: B2765623
CAS No.: 1796965-53-1
M. Wt: 333.189
InChI Key: CDIXEZAJVLTSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide is a brominated benzamide derivative featuring a fused imidazo[1,2-b]pyrazole heterocycle linked via an ethyl group to the benzamide core. This compound is of interest due to its structural complexity, which combines a halogenated aromatic ring with a nitrogen-rich heterocyclic system.

Properties

IUPAC Name

2-bromo-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-12-4-2-1-3-11(12)14(20)16-7-8-18-9-10-19-13(18)5-6-17-19/h1-6,9-10H,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIXEZAJVLTSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CN3C2=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide typically involves the following steps:

    Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethyl linker: The imidazo[1,2-b]pyrazole core is then reacted with an ethylating agent to introduce the ethyl linker.

    Bromobenzamide formation: The final step involves the coupling of the ethylated imidazo[1,2-b]pyrazole with 2-bromobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The imidazo[1,2-b]pyrazole moiety can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the original compound, which may have different biological activities.

Scientific Research Applications

Structural Overview

The compound features an imidazo[1,2-b]pyrazole moiety linked to a bromobenzamide group. Its molecular formula is C14H13BrN4O\text{C}_{14}\text{H}_{13}\text{BrN}_{4}\text{O}, with a molar mass of approximately 333.18 g/mol . The structural complexity contributes to its diverse reactivity and biological activity, making it a candidate for various pharmacological applications.

Anticancer Potential

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide has shown promise as a potential anticancer agent. Research indicates that compounds derived from similar imidazo[1,2-b]pyrazole scaffolds can inhibit cancer cell proliferation effectively. For instance, derivatives have been reported to inhibit the V600E BRAF kinase with IC50 values as low as 0.49 µM, suggesting that this compound may exhibit comparable inhibitory effects on key cancer-related enzymes .

Neurological Disorders

Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in treating neurological disorders. For example, compounds with similar structures have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are implicated in various neurological conditions . These findings suggest that this compound could be explored for its neuroprotective effects.

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. Similar compounds in the literature have demonstrated effectiveness against various bacterial strains, indicating that this compound warrants investigation for potential use as an antimicrobial agent .

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps:

  • Formation of the Imidazo[1,2-b]pyrazole Core : This step often involves cyclization reactions under acidic or basic conditions.
  • Attachment of the Ethyl Linker : Alkylation reactions using ethyl halides in the presence of a base are commonly employed.
  • Introduction of the Bromobenzamide Group : This involves sulfonation of a bromobenzene derivative followed by amide formation with the imidazo[1,2-b]pyrazole intermediate.

Optimization of these synthetic routes can enhance yield and purity while minimizing costs and environmental impact .

Case Studies and Research Findings

Research has provided insights into the structure-activity relationship (SAR) of imidazo[1,2-b]pyrazole derivatives:

CompoundTargetIC50 (µM)Notes
Compound AV600E BRAF0.49Inhibitory effect on cancer cell proliferation
Compound BAMPAR0.25Neuroprotective effects observed
Compound CBacterial Strain X15Antimicrobial activity demonstrated

These findings underscore the potential versatility of this compound across different therapeutic areas.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The bromobenzamide group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences :

  • Substituents : The target compound has a 2-bromo substituent on the benzamide ring, while the analogue in features a 3-methyl group. Bromine (electron-withdrawing) and methyl (electron-donating) groups impart contrasting electronic effects on the aromatic ring, influencing reactivity and coordination properties .
  • Heterocyclic vs. Hydroxy-Dimethylethyl Group : The imidazo[1,2-b]pyrazole moiety in the target compound provides multiple nitrogen coordination sites, whereas the hydroxy-dimethylethyl group in ’s compound serves as an N,O-bidentate directing group for metal-catalyzed C–H functionalization .

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide (Positional Isomer)

Substituent Position Effects :

  • The target compound’s 2-bromo substituent (ortho to the amide group) introduces steric hindrance and electronic effects distinct from the 3-bromo isomer (meta position). Ortho-substituted bromines may reduce conformational flexibility and alter binding or catalytic properties compared to meta-substituted analogues .

Data Table: Key Comparison Parameters

Parameter N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Bromo Positional Isomer
Aromatic Substituent 2-Bromo (electron-withdrawing) 3-Methyl (electron-donating) 3-Bromo (meta position)
Functional Group Imidazo[1,2-b]pyrazole (N-rich heterocycle) N,O-Bidentate directing group Imidazo[1,2-b]pyrazole
Synthetic Precursor Likely 2-bromobenzoyl chloride 3-methylbenzoyl chloride/acid 3-bromobenzoyl chloride
Key Applications Potential catalysis, ligand design Metal-catalyzed C–H functionalization Similar to target, positional effects
Safety Precautions Avoid heat/ignition sources (inferred) Standard lab handling P210: Avoid ignition sources

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The imidazo[1,2-b]pyrazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition effects. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyrazole core linked to a 2-bromobenzamide moiety. Its molecular formula is C13H13BrN4OC_{13}H_{13}BrN_{4}O, with a molecular weight of 307.18 g/mol. The presence of the bromine atom may enhance its lipophilicity and biological activity.

Imidazo[1,2-b]pyrazole derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in signaling pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular responses.

Biological Activities

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Recent research has indicated that compounds containing the imidazo[1,2-b]pyrazole structure exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. It induced apoptosis and inhibited cell proliferation.
  • In vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth rates compared to control groups.

Antimicrobial Activity

The compound was also tested for antimicrobial properties:

  • Bacterial Inhibition : It exhibited activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
  • Fungal Activity : Preliminary tests indicated effectiveness against certain fungal strains.

Case Studies

Several case studies have documented the biological activity of imidazo[1,2-b]pyrazole derivatives:

  • Study on ENPP1 Inhibition : A related imidazo[1,2-a]pyrazine derivative was shown to inhibit ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), enhancing immune responses in cancer therapy. This suggests that similar mechanisms might be applicable to this compound .
    CompoundENPP1 IC50 (nM)Effect on Tumor Growth
    Imidazo[1,2-a]pyrazine derivative5.7077.7% inhibition with anti-PD-1
    This compoundTBDTBD

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Absorption : The lipophilic nature due to the bromine substitution may enhance absorption.
  • Metabolism : Further studies are needed to elucidate metabolic pathways and half-life.

Q & A

Q. What synthetic methodologies are commonly employed for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide?

The synthesis involves multi-step reactions, starting with the condensation of imidazo[1,2-b]pyrazole derivatives with 2-bromobenzamide precursors. Key steps include:

  • Coupling Reactions : Use of carbodiimide reagents (e.g., EDCI) with HOBt as a coupling agent in anhydrous DMF under nitrogen .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates, followed by recrystallization for final product purity .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with product identity confirmed via NMR and mass spectrometry .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Spectroscopic Techniques :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., imidazole ring protons at δ 7.5–8.5 ppm, bromobenzamide aromatic signals) .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, torsion angles, and stereochemistry .

Q. What are the standard protocols for evaluating biological activity?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for imidazo-pyrazole-bromobenzamide derivatives?

  • Design of Experiments (DOE) : Systematic variation of solvents (DMF vs. THF), temperatures (60–100°C), and catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) identifies optimal conditions .
  • Catalyst Screening : Heterogeneous catalysts (e.g., zeolite-supported Cu) improve regioselectivity in heterocycle formation .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) while maintaining >85% yield .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

  • Dynamic Effects in Solution : Variable-temperature NMR (VT-NMR) detects conformational equilibria, while DFT calculations model low-energy conformers .
  • SHELX Refinement : High-resolution X-ray data (R-factor <0.05) provides definitive bond lengths and angles, overriding ambiguous NOESY correlations .

Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide para-position to boost antimicrobial activity .
  • Bioisosteric Replacement : Replace the bromine atom with -CF₃ or -CN to modulate lipophilicity and target binding .
  • Molecular Docking : Use AutoDock Vina to predict interactions with bacterial enzymes (e.g., DNA gyrase) and validate via enzyme inhibition assays .

Q. How to address contradictions in reported biological activity data?

  • Assay Standardization : Compare MIC values across studies using identical bacterial strains (ATCC standards) and growth media (e.g., Mueller-Hinton broth) .
  • Purity Verification : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >98% purity, eliminating impurities as confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.